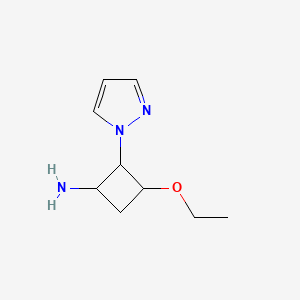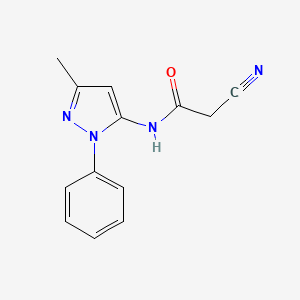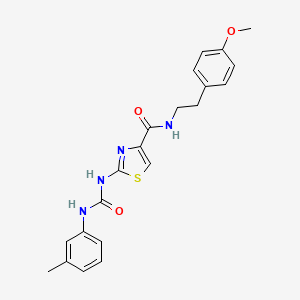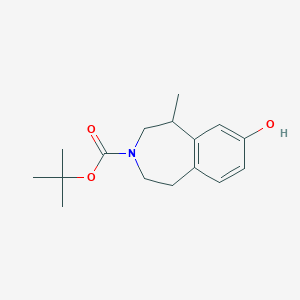![molecular formula C19H15BrN2O4 B2421611 methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate CAS No. 593235-61-1](/img/structure/B2421611.png)
methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and a bromo substituent
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the polymerization of tubulin, a key protein in the mitotic spindle, which is crucial for cell division .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their chemical structure
Result of Action
Some indole derivatives have been reported to induce cell apoptosis and arrest the cell cycle in the g2/m phase . These effects are often associated with the inhibition of tubulin polymerization .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The formylation of the indole ring can be achieved using reagents such as dimethylformamide and phosphorus oxychloride . The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-{[(5-bromo-3-carboxy-1H-indol-1-yl)acetyl]amino}benzoate.
Reduction: 4-{[(5-bromo-3-hydroxymethyl-1H-indol-1-yl)acetyl]amino}benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(5-fluoro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate: Similar structure but with a fluoro substituent instead of bromo.
Methyl 4-{[(5-chloro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate: Similar structure but with a chloro substituent instead of bromo.
Uniqueness
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets. The bromo group can also be used as a handle for further functionalization through substitution reactions .
Properties
IUPAC Name |
methyl 4-[[2-(5-bromo-3-formylindol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-26-19(25)12-2-5-15(6-3-12)21-18(24)10-22-9-13(11-23)16-8-14(20)4-7-17(16)22/h2-9,11H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMMDKOKLUWXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-Chlorophenyl)methyl]-8-[(2-methoxyethylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2421528.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-[(3-methylphenyl)sulfanyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2421530.png)
![2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B2421534.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2421537.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)
![methyl 4-{[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2421541.png)




![2-[(2-Morpholin-4-yl-2-oxoethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2421548.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2421551.png)
